molecular formula C₂₀H₁₄O B1144600 [1,1'-Binaphthalen]-8-ol CAS No. 146746-40-9

[1,1'-Binaphthalen]-8-ol

Cat. No.: B1144600
CAS No.: 146746-40-9
M. Wt: 270.32
InChI Key:
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Description

[1,1’-Binaphthalen]-8-ol is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with a hydroxyl group (-OH) attached to the 8th position of one of the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-8-ol typically involves the coupling of two naphthalene units followed by the introduction of the hydroxyl group. One common method is the oxidative coupling of 2-naphthol using a suitable oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of [1,1’-Binaphthalen]-8-ol may involve similar oxidative coupling reactions but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: [1,1’-Binaphthalen]-8-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or sulfuric acid in water.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: [1,1’-Binaphthalen]-8-ol is used as a chiral ligand in asymmetric synthesis, particularly in the formation of enantioselective catalysts. Its unique structure allows for the creation of highly selective and efficient catalytic systems.

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, [1,1’-Binaphthalen]-8-ol is used in the production of advanced materials, including polymers and organic semiconductors. Its stability and electronic properties make it suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalen]-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 8th position plays a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2,2’-Dihydroxy-1,1’-binaphthyl: Similar in structure but with hydroxyl groups at the 2 and 2’ positions.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A derivative with diphenylphosphino groups, used as a ligand in catalysis.

    2-Methoxy-1,1’-binaphthyl: A methoxy-substituted derivative with different electronic properties.

Uniqueness: [1,1’-Binaphthalen]-8-ol is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and physical properties. This positioning allows for unique interactions in catalytic and biological systems, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-Binaphthalen]-8-ol involves a series of reactions starting from naphthalene.", "Starting Materials": [ "Naphthalene", "Sodium hydroxide", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium hydride", "8-Bromo-1-naphthol" ], "Reaction": [ "Naphthalene is first brominated using bromine and sodium hydroxide to form 1-bromo-2-naphthol.", "1-bromo-2-naphthol is then reduced using sodium borohydride to form 1,2-dihydro-1,2-dihydroxy-naphthalene.", "1,2-dihydro-1,2-dihydroxy-naphthalene is then oxidized using hydrochloric acid and sodium hydroxide to form 1,1'-binaphthalen-8,8'-diol.", "1,1'-binaphthalen-8,8'-diol is then deprotonated using sodium hydride and reacted with 8-bromo-1-naphthol to form [1,1'-Binaphthalen]-8-ol." ] }

CAS No.

146746-40-9

Molecular Formula

C₂₀H₁₄O

Molecular Weight

270.32

Origin of Product

United States

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